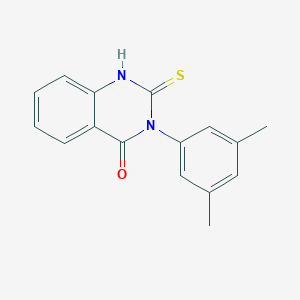
3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the reaction of 3,5-dimethylaniline with isothiocyanates, followed by cyclization. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one: shares similarities with other quinazolinone derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern on the phenyl ring and the presence of the mercapto group
生物活性
3-(3,5-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antioxidant, antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C16H14N2OS
- Molecular Weight : 282.4 g/mol
- CAS Number : 113269-21-9
Antioxidant Activity
Research indicates that derivatives of quinazolinones exhibit significant antioxidant properties. For instance, the compound was evaluated using various assays such as ABTS and CUPRAC, demonstrating effective radical scavenging capabilities. A study highlighted that compounds with hydroxyl groups in ortho or para positions on the phenyl ring showed enhanced antioxidant activity due to their ability to chelate metals and stabilize radicals .
| Compound | EC50 (μM) | Assay Type |
|---|---|---|
| This compound | 23.0 - 69.9 | ABTS/CUPRAC |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In studies involving quinazoline derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited superior antibacterial activity compared to traditional antibiotics .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Effective |
Anti-inflammatory Activity
Quinazoline derivatives have been recognized for their anti-inflammatory properties. In experimental models, compounds similar to this compound demonstrated significant inhibition of inflammatory markers, outperforming standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
The anticancer potential of this compound has been investigated through its interaction with epidermal growth factor receptors (EGFR), which are pivotal in cancer cell proliferation. Studies have shown that quinazoline derivatives can inhibit EGFR-TK activity, leading to reduced viability of cancer cells in vitro. For example, the compound was tested against human liver cancer cells (HEPG2) and breast cancer cells (MCF7), yielding promising results in terms of cytotoxicity .
Case Studies
- Antioxidant Evaluation : A study assessed various quinazoline derivatives for their antioxidant capacity using multiple assays. The findings revealed that compounds with specific substituents exhibited TEAC values comparable to Trolox, a standard antioxidant reference.
- Antimicrobial Screening : Another research highlighted the synthesis of new quinazoline derivatives which were tested against a panel of microbes. The results showed that certain modifications led to enhanced antibacterial efficacy, particularly against resistant strains.
- Cancer Cell Line Studies : In vitro studies on HEPG2 and MCF7 cell lines demonstrated that these compounds could significantly inhibit cell growth and induce apoptosis, suggesting potential as therapeutic agents in cancer treatment.
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-11(2)9-12(8-10)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJYPZPVUGXPEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














